Cas no 108797-84-8 (1-Propanaminium,3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt)

1-Propanaminium,3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt structure
108797-84-8 structure
Product Name:1-Propanaminium,3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt
Numero CAS:108797-84-8
MF:C12H27NO6S
MW:313.410883188248
CID:160179
PubChem ID:3034265
Update Time:2025-04-19

1-Propanaminium,3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Propanaminium,3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt
    • 3-[(3-butoxy-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate
    • 1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, hydroxide, inner salt
    • AC1MHX7N
    • 1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt
    • 108797-84-8
    • DTXSID50893126
    • 3-[(3-Butoxy-2-hydroxypropyl)(dimethyl)azaniumyl]-2-hydroxy-1-propanesulfonate
    • 1-Propanaminium,3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-,inner salt
    • SCHEMBL6235780
    • Inchi: 1S/C12H27NO6S/c1-4-5-6-19-9-11(14)7-13(2,3)8-12(15)10-20(16,17)18/h11-12,14-15H,4-10H2,1-3H3
    • Chiave InChI: NMZCVTRJSNHYLV-UHFFFAOYSA-N
    • Sorrisi: S(CC(C[N+](C)(C)CC(COCCCC)O)O)(=O)(=O)[O-]

Proprietà calcolate

  • Massa esatta: 313.15600
  • Massa monoisotopica: 313.156
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 11
  • Complessità: 338
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: -1
  • Superficie polare topologica: 115Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 115.27000
  • LogP: 0.22730
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.